molecular formula C17H27N3O2 B8525295 Tert-butyl 4-(3-aminophenethyl)piperazine-1-carboxylate

Tert-butyl 4-(3-aminophenethyl)piperazine-1-carboxylate

Cat. No.: B8525295
M. Wt: 305.4 g/mol
InChI Key: TYLGSVYALVNEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-aminophenethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 4-[2-(3-aminophenyl)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)8-7-14-5-4-6-15(18)13-14/h4-6,13H,7-12,18H2,1-3H3

InChI Key

TYLGSVYALVNEHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A Parr glass liner was charged with tert-butyl 4-(3-nitrophenethyl)piper-azine-1-carboxylate (7C, 1.0 eq) and methanol (about 0.2 M 7C in MeOH). To this solution was added a slurry of 12.5 wt eq of 10% Pd/C in methanol. The reaction mixture was sealed in a Parr hydrogenation vessel and subjected to 3 pressurization/venting cycles with H2. The reaction mixture was allowed to proceed at room temperature and 45 psi H2 for 2.5 h. The reaction mixture was then charged with 12.5 wt eq of Pd(OH)2/C and the vessel was repressurized with hydrogen (45 psi). After 1 hr, the reaction mixture was filtered through a pad of diatomaceous earth, the diatomaceous earth washed with MeOH, and the combine organic layers concentrated in vacuo to provide the desired tert-butyl 4-(3-aminophenethyl)piperazine-1-carboxylate (7D, 63%), which was used without further purification.
Name
tert-butyl 4-(3-nitrophenethyl)piper-azine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
12.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.